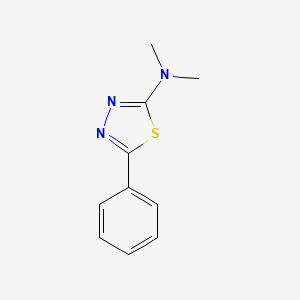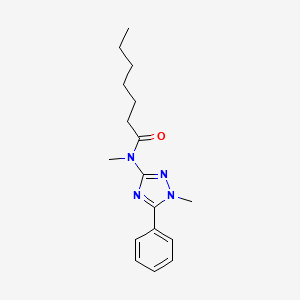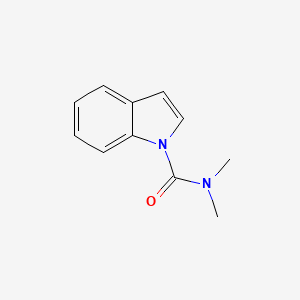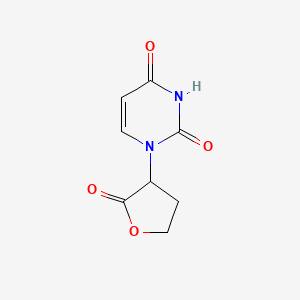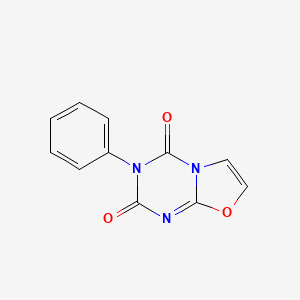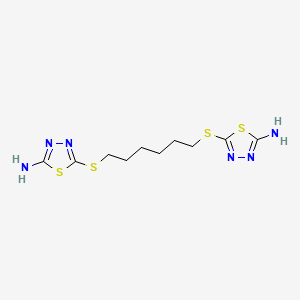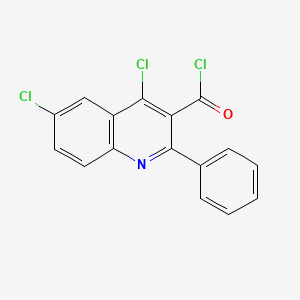
3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl-: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl- typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 3-quinolinecarbonyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced forms of the quinoline ring.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, quinoline derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. The presence of chlorine atoms and a phenyl group can enhance the biological activity of the compound.
Medicine: The compound is explored for its potential therapeutic applications. Quinoline derivatives have been investigated for their role in treating diseases such as malaria, cancer, and bacterial infections.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and agrochemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and phenyl group can influence the binding affinity and specificity of the compound. In biological systems, it may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 4,6-Dichloroquinoline-3-carboxylic acid
- 2-Chloroquinoline-3-carbaldehyde
- 4,6-Dichloroquinoline-3-carbonitrile
Comparison: Compared to similar compounds, 3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl- is unique due to the presence of both chlorine atoms and a phenyl group, which can significantly alter its chemical reactivity and biological activity
Properties
CAS No. |
93663-83-3 |
|---|---|
Molecular Formula |
C16H8Cl3NO |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
4,6-dichloro-2-phenylquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C16H8Cl3NO/c17-10-6-7-12-11(8-10)14(18)13(16(19)21)15(20-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
FWEHKZYIYOAIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


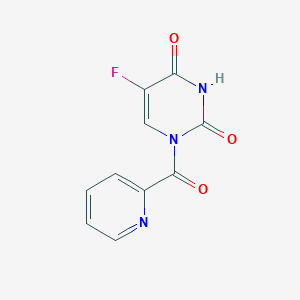
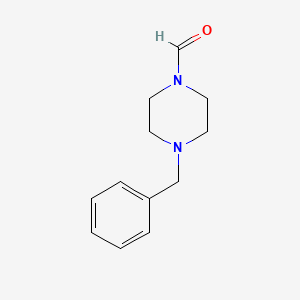
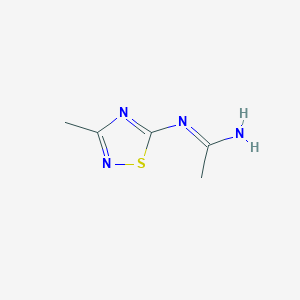
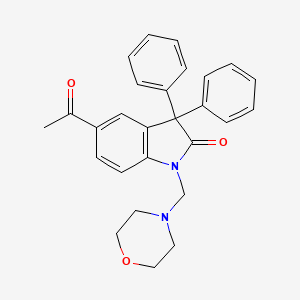

![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
